2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one
Overview
Description
“2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1087792-03-7 . It has a molecular weight of 274.75 . The IUPAC name for this compound is 3-[1-(chloroacetyl)-1,2,3,6-tetrahydro-4-pyridinyl]-1H-indole .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications
CHIT has a wide range of applications in the scientific research field. It is used in biochemical and physiological studies to study the effects of various drugs and compounds on living organisms. It is also used in drug synthesis and pharmacological research to develop new drugs and compounds with specific properties. Additionally, CHIT is used in laboratory experiments to analyze the structure and function of proteins and other molecules.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one with its targets would need further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often leading to significant downstream effects
Result of Action
Indole derivatives are known to have various biologically vital properties . The specific effects of this compound would need further investigation.
Advantages and Limitations for Lab Experiments
CHIT has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, CHIT is stable and can be stored for long periods of time. However, CHIT is not suitable for use in experiments involving human or animal subjects, as it has not been tested for safety or efficacy in these situations.
Future Directions
In the future, CHIT may be used in a variety of applications, including drug synthesis, pharmacological research, and biochemical and physiological studies. Additionally, CHIT may be used in the development of new drugs and compounds with specific properties. Additionally, CHIT may be used to study the structure and function of proteins and other molecules, as well as to analyze the effects of various drugs and compounds on living organisms. Finally, CHIT may be used to develop new treatments for diseases, such as cancer and diabetes.
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-9-15(19)18-7-5-11(6-8-18)13-10-17-14-4-2-1-3-12(13)14/h1-5,10,17H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXVSAPYKCBJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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